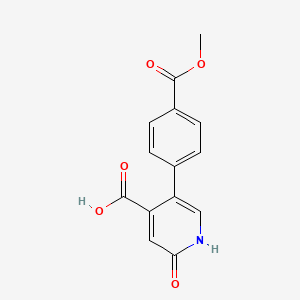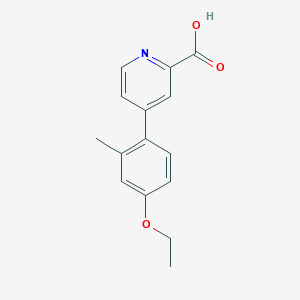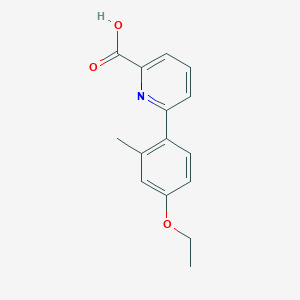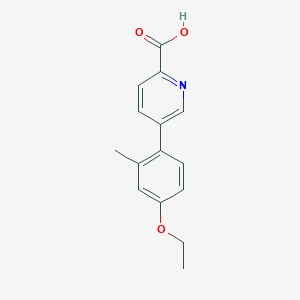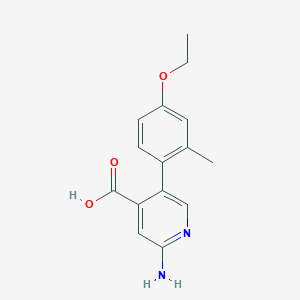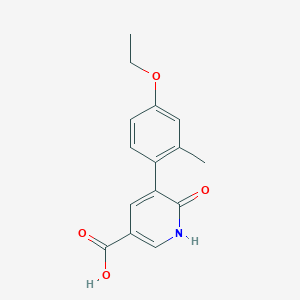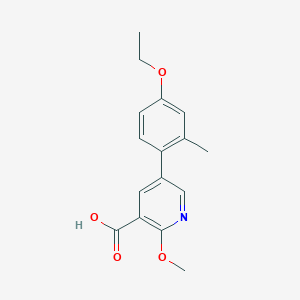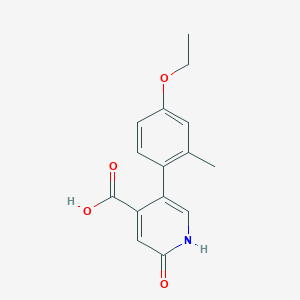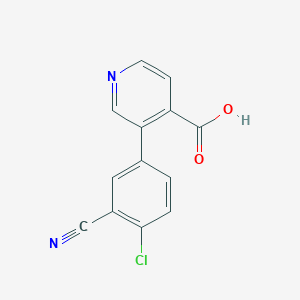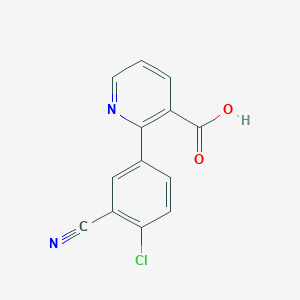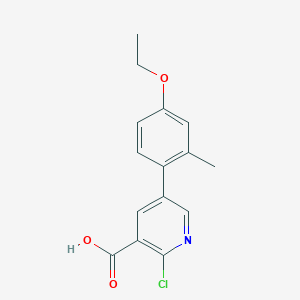
2-Chloro-5-(4-ethoxy-2-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-ethoxy-2-methylphenyl)nicotinic acid, 95% (2C5EMPA95%) is an organic compound that has been used in many scientific research applications due to its unique properties. It is a white, crystalline solid that has a melting point of 166-168 °C and a boiling point of 250-252 °C. 2C5EMPA95% has been used in the synthesis of a variety of molecules, as well as in biochemical and physiological studies.
科学的研究の応用
2C5EMPA95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel molecules, such as 2-chloro-5-(4-ethoxy-2-methylphenyl)nicotinic acid derivatives, which have potential applications in drug discovery and development. It has also been used in biochemical and physiological studies, such as the study of the effects of 2C5EMPA95% on the human immune system. Furthermore, 2C5EMPA95% has been used in the synthesis of novel enzyme inhibitors, which could be used in the development of new drugs.
作用機序
2C5EMPA95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 2C5EMPA95% binds to the active site of the enzyme, blocking its activity and thus preventing the production of pro-inflammatory mediators. This mechanism of action could be used to develop drugs that target COX-2 and reduce inflammation.
Biochemical and Physiological Effects
2C5EMPA95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory mediators. It has also been found to have antioxidant effects, as it scavenges reactive oxygen species and thus prevents oxidative damage. Furthermore, 2C5EMPA95% has been found to have anti-apoptotic effects, as it inhibits the activation of caspase-3 and thus prevents apoptosis.
実験室実験の利点と制限
2C5EMPA95% has several advantages for use in lab experiments. It is relatively easy to synthesize, as it can be synthesized in three steps from the starting material 4-ethoxy-2-methylphenol. It is also relatively stable, as it has a melting point of 166-168 °C and a boiling point of 250-252 °C. Furthermore, it is relatively non-toxic, as it has low toxicity in humans.
However, 2C5EMPA95% also has several limitations for use in lab experiments. It is relatively expensive, as it requires several steps to synthesize. It is also relatively unstable, as it is susceptible to hydrolysis. Furthermore, it is relatively toxic, as it can cause skin and eye irritation.
将来の方向性
There are several potential future directions for the use of 2C5EMPA95%. One potential direction is the development of novel drugs that target COX-2 and reduce inflammation. Another potential direction is the development of novel enzyme inhibitors that could be used in the development of new drugs. Finally, another potential direction is the development of novel molecules that could be used in drug discovery and development.
合成法
2C5EMPA95% can be synthesized in three steps from the starting material 4-ethoxy-2-methylphenol. The first step is a Friedel-Crafts acylation reaction, in which the starting material is reacted with an acyl chloride to form an acylated intermediate. The second step is a nucleophilic substitution reaction, in which the acylated intermediate is reacted with sodium hydroxide to form the desired product 2C5EMPA95%. The third step is a hydrolysis reaction, in which the desired product is reacted with aqueous hydrochloric acid to form the final product 2C5EMPA95%.
特性
IUPAC Name |
2-chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-20-11-4-5-12(9(2)6-11)10-7-13(15(18)19)14(16)17-8-10/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDASEIPAXOIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687805 |
Source


|
| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-11-1 |
Source


|
| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


